1-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE
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Overview
Description
1-(2,4-Dimethylphenyl)-5-[(furan-2-yl)methyl]-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a dimethylphenyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-5-[(furan-2-yl)methyl]-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazinane-2-thione ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-5-[(furan-2-yl)methyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazinane derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-5-[(furan-2-yl)methyl]-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(furan-2-yl)methyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares structural similarities with 1-(2,4-dimethylphenyl)-5-[(furan-2-yl)methyl]-1,3,5-triazinane-2-thione, including the presence of a dimethylphenyl group and a furan-2-ylmethyl group.
Phenylboronic Pinacol Esters: These compounds are also heterocyclic and have been studied for their stability and reactivity in various chemical reactions.
Uniqueness: this compound is unique due to its specific triazinane-2-thione ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-5-6-15(13(2)8-12)19-11-18(10-17-16(19)21)9-14-4-3-7-20-14/h3-8H,9-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIOEUIABNWFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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